
(3R,5S)-5-Amino-3-heptanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-5-Amino-3-heptanol: is a chiral compound with the following structural formula:
C7H17NO
It contains an amino group (-NH₂) and a hydroxyl group (-OH) attached to a seven-carbon chain. The compound’s stereochemistry is defined by the (3R,5S) configuration.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of (3R,5S)-5-amino-3-heptanol. One common approach involves the reduction of the corresponding ketone or aldehyde precursor. For example, the reduction of 5-amino-3-heptanone using a suitable reducing agent yields the desired compound.
Reaction Conditions:: The reduction can be carried out using various reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve aprotic solvents (e.g., ether or tetrahydrofuran) at low temperatures.
Industrial Production:: While this compound is not produced on an industrial scale, it serves as an intermediate in the synthesis of other compounds.
Chemical Reactions Analysis
Reactions::
Reduction: As mentioned earlier, the compound undergoes reduction to form the amino alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to various derivatives.
Reduction: NaBH₄, LiAlH₄
Substitution: Acid chlorides, alkyl halides
Major Products:: The major product of the reduction reaction is (3R,5S)-5-amino-3-heptanol itself.
Scientific Research Applications
Chemistry::
- Used as a chiral building block in organic synthesis.
- Serves as a precursor for other amino alcohols and related compounds.
- Investigated for potential pharmacological applications due to its stereochemistry.
- May play a role in drug development or as a scaffold for bioactive molecules.
- Limited industrial applications, but its derivatives may find use in specialty chemicals.
Mechanism of Action
The exact mechanism of action for (3R,5S)-5-amino-3-heptanol depends on its specific application. It could interact with enzymes, receptors, or cellular pathways, influencing biological processes.
Comparison with Similar Compounds
While (3R,5S)-5-amino-3-heptanol is unique due to its stereochemistry, similar compounds include:
- (3S,5R)-5-Amino-3-heptanol
- (3R,5R)-5-Amino-3-heptanol
These enantiomers exhibit distinct properties and may have different biological activities.
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
(3R,5S)-5-aminoheptan-3-ol |
InChI |
InChI=1S/C7H17NO/c1-3-6(8)5-7(9)4-2/h6-7,9H,3-5,8H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
JWDWCHZBTPOBRT-NKWVEPMBSA-N |
Isomeric SMILES |
CC[C@@H](C[C@@H](CC)O)N |
Canonical SMILES |
CCC(CC(CC)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



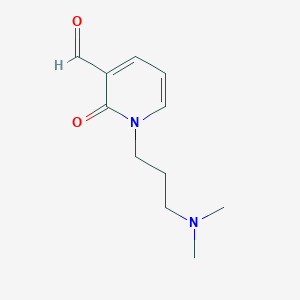


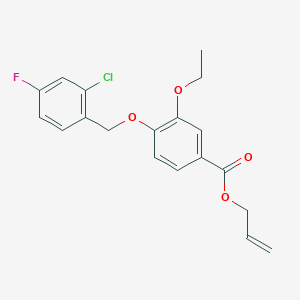
![Methylbis[(4-nitrophenyl)methyl]amine](/img/structure/B13026267.png)

![1-Methyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13026282.png)
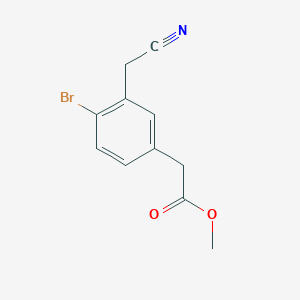
![(5S)-2-methyl-3-oxo-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13026294.png)
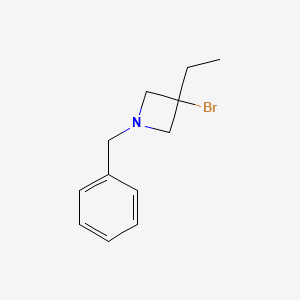
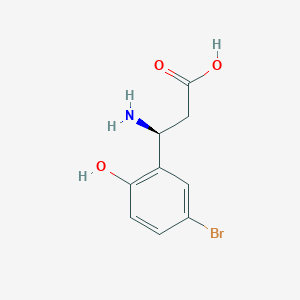

![N-((3-Oxabicyclo[3.1.0]hexan-6-yl)methyl)thietan-3-amine](/img/structure/B13026324.png)
